N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. This particular compound features a triazenyl group (-NNN-) attached to a phenyl ring, which is further connected to a morpholineacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with 4-morpholineacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a DNA-damaging agent in cancer research.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
- 1,3-Diphenyltriazene
- Dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide)
Uniqueness
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is unique due to its specific combination of the triazenyl group with a morpholineacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for forming stable metal complexes .
Properties
CAS No. |
174752-82-0 |
---|---|
Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20) |
InChI Key |
GKOURUKPDVSWPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.